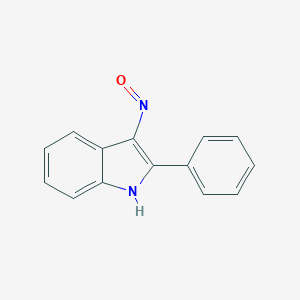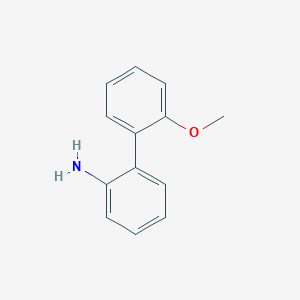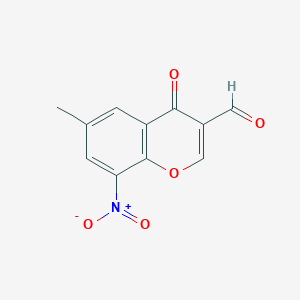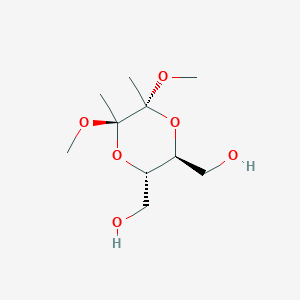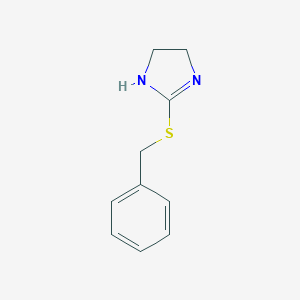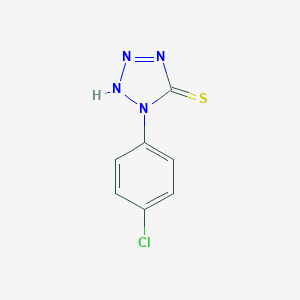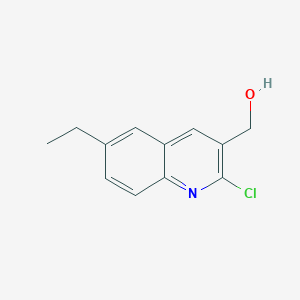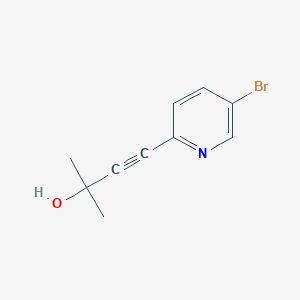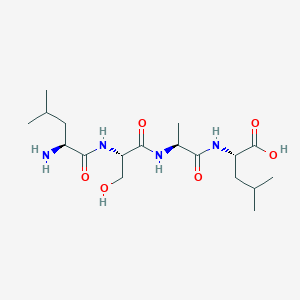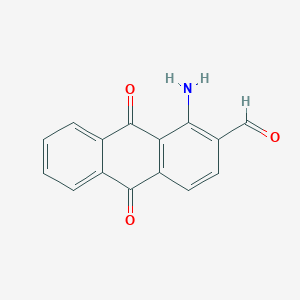
1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde, also known as ADA, is an organic compound that has shown promising results in scientific research. ADA is a fluorescent molecule that has been used in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde is not fully understood. However, it is believed that 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde interacts with metal ions, such as copper and zinc, through chelation. This interaction results in the formation of a complex that emits fluorescence. In addition, 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species.
Effets Biochimiques Et Physiologiques
1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce the levels of reactive oxygen species in cells. Furthermore, 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde has been shown to have antioxidant properties and protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde in lab experiments is its fluorescent properties, which allow for easy detection and quantification. In addition, 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde is relatively easy to synthesize and purify. However, one of the limitations of using 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde is its sensitivity to pH and temperature. 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde fluorescence is affected by changes in pH and temperature, which can lead to inaccurate results.
Orientations Futures
There are several future directions for the use of 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde in scientific research. One direction is the development of new fluorescent probes based on 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde for the detection of other metal ions. Another direction is the use of 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde as a photosensitizer in photodynamic therapy for the treatment of cancer. Furthermore, the development of 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde-based biosensors for the detection of biomolecules in cells is another potential direction for future research.
Conclusion:
In conclusion, 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde is an organic compound that has shown promising results in scientific research. Its fluorescent properties have made it a valuable tool for the detection of metal ions, proteins, and nucleic acids in cells. Furthermore, 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells and the inhibition of bacterial growth. Although there are limitations to its use, 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde has great potential for future research in the fields of biochemistry and biotechnology.
Méthodes De Synthèse
The synthesis of 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde can be achieved by the reaction between 9,10-anthraquinone-2-carboxylic acid and hydrazine hydrate in the presence of acetic acid. The reaction is carried out under reflux for several hours, and the resulting product is purified through recrystallization. The yield of 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde can be improved by using different solvents, such as ethanol or methanol.
Applications De Recherche Scientifique
1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde has been widely used in scientific research due to its fluorescent properties. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde has also been used as a fluorescent tag for the detection of proteins and nucleic acids in cells. Furthermore, 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde has been used as a photosensitizer in photodynamic therapy, which is a promising treatment for cancer.
Propriétés
Numéro CAS |
6363-87-7 |
|---|---|
Nom du produit |
1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde |
Formule moléculaire |
C15H9NO3 |
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
1-amino-9,10-dioxoanthracene-2-carbaldehyde |
InChI |
InChI=1S/C15H9NO3/c16-13-8(7-17)5-6-11-12(13)15(19)10-4-2-1-3-9(10)14(11)18/h1-7H,16H2 |
Clé InChI |
QUPVURNJBGAEQX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C=O)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C=O)N |
Autres numéros CAS |
6363-87-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



